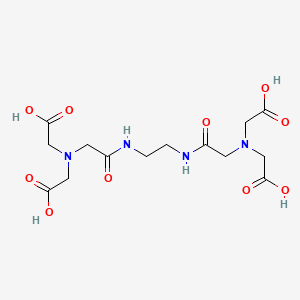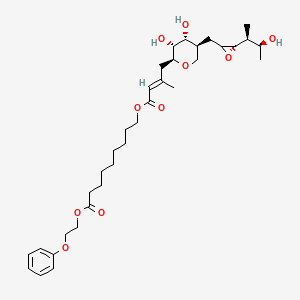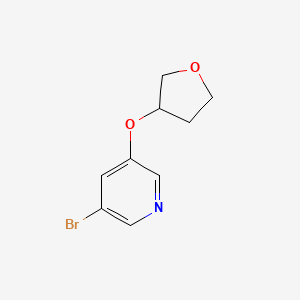
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) is a coordination compound that features a platinum ion coordinated with (1S,2S)-cyclohexane-1,2-diamine and oxalate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) typically involves the reaction of platinum(IV) chloride with (1S,2S)-cyclohexane-1,2-diamine in the presence of oxalic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired coordination complex. The general reaction scheme can be represented as follows:
PtCl4+(1S,2S)-cyclohexane-1,2-diamine+oxalic acid→(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+)+by-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and precise control of reaction parameters are essential to ensure consistency and quality in industrial production.
化学反応の分析
Types of Reactions
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) can undergo various chemical reactions, including:
Oxidation: The platinum center can participate in oxidation reactions, potentially altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, leading to changes in the coordination environment of the platinum ion.
Substitution: Ligands coordinated to the platinum ion can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH and temperature of the reaction medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction could yield lower oxidation state species. Substitution reactions result in the formation of new coordination complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) is studied for its coordination chemistry and potential as a catalyst in various organic transformations.
Biology
The compound’s interactions with biological molecules are of interest, particularly in understanding its binding to proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent due to the known cytotoxic properties of platinum-based drugs.
Industry
Industrially, the compound may be used in catalysis and materials science, where its unique coordination properties can be leveraged for specific applications.
作用機序
The mechanism of action of (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) involves its interaction with biological targets such as DNA and proteins. The platinum ion can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which induce cell death by disrupting the DNA structure and function.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure but similar therapeutic applications.
Oxaliplatin: A platinum compound with oxalate ligands, used in cancer treatment.
Uniqueness
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) is unique due to its specific ligand arrangement, which may confer distinct chemical and biological properties compared to other platinum-based compounds. Its stereochemistry and coordination environment can influence its reactivity and interactions with biological targets, potentially leading to different therapeutic outcomes.
特性
分子式 |
C8H14N2O4Pt+2 |
|---|---|
分子量 |
397.29 g/mol |
IUPAC名 |
(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m0../s1 |
InChIキー |
PCRKGXHIGVOZKB-USPAICOZSA-L |
異性体SMILES |
C1CC[C@@H]([C@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
正規SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)


![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)
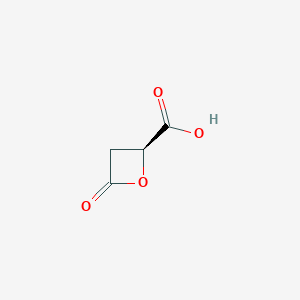

![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
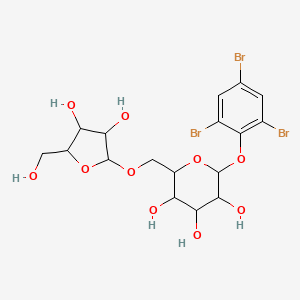
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
